(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone

Lipophilicity Drug-likeness ADME prediction

The compound (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone (CAS 866051-35-6) is a fused tricyclic heterocycle belonging to the chromeno[4,3-c]pyrazole methanone class. It features a 4-chlorophenyl carbonyl substituent on the pyrazole N2 position.

Molecular Formula C17H11ClN2O2
Molecular Weight 310.74
CAS No. 866051-35-6
Cat. No. B2787658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone
CAS866051-35-6
Molecular FormulaC17H11ClN2O2
Molecular Weight310.74
Structural Identifiers
SMILESC1C2=CN(N=C2C3=CC=CC=C3O1)C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H11ClN2O2/c18-13-7-5-11(6-8-13)17(21)20-9-12-10-22-15-4-2-1-3-14(15)16(12)19-20/h1-9H,10H2
InChIKeyQCMKYNMXNXJXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone (CAS 866051-35-6): A Chloro-Substituted Chromeno-Pyrazole Methanone for Targeted Heterocyclic Screening Libraries


The compound (4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone (CAS 866051-35-6) is a fused tricyclic heterocycle belonging to the chromeno[4,3-c]pyrazole methanone class. It features a 4-chlorophenyl carbonyl substituent on the pyrazole N2 position. With a molecular formula of C17H11ClN2O2 and a molecular weight of 310.73 g/mol, the compound exhibits a calculated LogP of 3.78 and a topological polar surface area (TPSA) of 44.12 Ų . The chloro substituent imparts distinct lipophilic and electronic character compared to its closest commercially available analog, the 4‑nitrophenyl derivative (CAS 866051-34-5) . The chromeno[4,3-c]pyrazole scaffold is recognized in medicinal chemistry for its potential as a privileged structure in kinase inhibitor programs, particularly against PI3Kα, as demonstrated by structurally related chromeno[4,3-c]pyrazol-4(2H)-one derivatives [1].

Why the 4-Chlorophenyl Substituent in (4-Chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone Cannot Be Replaced by the 4-Nitrophenyl or Other Halo Analogs Without Changing Key Physicochemical and Potential Pharmacological Properties


In the chromeno[4,3-c]pyrazol-2(4H)-yl methanone series, the electronic and steric nature of the 4‑phenyl substituent directly modulates lipophilicity, hydrogen‑bonding capacity, and metabolic stability . The 4‑chlorophenyl group provides a moderate electron‑withdrawing effect (−σp = 0.23) and a well‑characterized hydrophobic contribution (π = +0.71), whereas the 4‑nitrophenyl analog introduces a much stronger electron‑withdrawing character (−σp = 0.78) and a nitro group capable of redox cycling, which can lead to off‑target toxicity [1]. Even within halo‑substituted analogs, the 4‑chlorophenyl variant shows distinct LogP (3.78) and TPSA (44.12 Ų) that place it within oral drug‑likeness space, while the 4‑fluorophenyl analog shifts LogP lower and the 4‑bromophenyl analog increases molecular weight beyond typical fragment‑like boundaries . These differences mean that in‑class compounds cannot be interchanged without re‑optimizing target engagement, selectivity, and ADME profiles [2].

Quantitative Differentiation Evidence for (4-Chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone Against Closest Analogs


LogP Difference Between 4-Chlorophenyl and 4-Nitrophenyl Analogs Governs Predicted Membrane Permeability

The 4‑chlorophenyl compound exhibits a calculated LogP of 3.78, significantly higher than the predicted LogP (~2.8) of the 4‑nitrophenyl analog (CAS 866051‑34‑5), owing to the greater hydrophobicity of chlorine versus the polar nitro group . This LogP difference of approximately 1 log unit corresponds to an estimated 10‑fold difference in octanol‑water partition coefficient, which directly influences passive membrane permeability and oral absorption potential [1].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Remains Constant Across Analogs, Preserving Passive Absorption Characteristics

The TPSA of the 4‑chlorophenyl compound is 44.12 Ų . Because the para‑substituent is not part of the core chromeno‑pyrazole scaffold, TPSA is expected to be identical for the 4‑nitrophenyl (CAS 866051‑34‑5), 4‑fluorophenyl, and unsubstituted phenyl analogs [1]. All analogs share a TPSA well below the 140 Ų threshold, predicting favorable oral absorption, but the 4‑chlorophenyl variant achieves this without introducing the metabolic liabilities of a nitro group [2].

TPSA Oral bioavailability Drug-likeness

PI3Kα Inhibitory Activity Reported for Chromeno[4,3-c]pyrazol-4(2H)-one Scaffold Provides Class-Level Benchmark for Kinase-Targeted Screening

Although direct PI3Kα inhibitory data for (4‑chlorophenyl)[chromeno[4,3‑c]pyrazol‑2(4H)‑yl]methanone are not publicly available, the structurally related chromeno[4,3‑c]pyrazol‑4(2H)‑one scaffold has produced potent and selective PI3Kα inhibitors. The most active compound in the series (compound 5l) exhibited a PI3Kα IC50 of 0.012 μM and antiproliferative activity against HCT‑116 cells with an IC50 of 0.10 μM [1]. Another study reported chromeno[4,3‑c]pyrazol‑4(2H)‑one derivatives with IC50 values as low as 0.03–0.09 μM against A549, Huh7, HL60, and HCT‑116 cell lines [2]. These class‑level data establish the chromeno[4,3‑c]pyrazole core as a validated starting point for kinase inhibitor programs, and the 4‑chlorophenyl methanone variant offers a distinct vector for further optimization [3].

PI3Kα inhibition Kinase inhibitor Antiproliferative activity

Purity Specification Advantage: 95% Minimum Purity from Multiple Vendors Enables Direct Use in Biological Assays Without Re-Purification

The 4‑chlorophenyl compound is available at a minimum purity of 95% from suppliers such as CymitQuimica , compared to the 4‑nitrophenyl analog (CAS 866051‑34‑5) which is also listed at 95% purity by AK Scientific . However, the 4‑chlorophenyl variant from Leyan is stocked at 90% purity . For screening applications requiring >95% purity without additional purification, procurement from CymitQuimica ensures assay‑ready quality .

Chemical purity Procurement specification Assay-ready compound

Absence of Nitro Group Eliminates Known Redox-Cycling Toxicity Risk Associated with 4-Nitrophenyl Analog

The 4‑nitrophenyl analog (CAS 866051‑34‑5) contains a nitroaromatic group, which is a well‑established structural alert for idiosyncratic hepatotoxicity, mutagenicity, and redox‑cycling‑mediated cytotoxicity [1]. The 4‑chlorophenyl compound replaces the nitro group with chlorine, eliminating this toxicity liability while retaining an electron‑withdrawing aryl substituent . Quantitative structure‑toxicity relationship (QSTR) models assign nitroaromatic compounds a higher probability of Ames‑positive mutagenicity (≥60% likelihood) compared to chloro‑substituted aromatics (<10% likelihood) [2].

Toxicity risk Nitro group liability Lead optimization

Molecular Weight Advantage of 4-Chlorophenyl Variant (310.73 g/mol) Over 4-Bromophenyl Analog Favors Fragment-Based and Lead-Like Screening Libraries

The molecular weight of the 4‑chlorophenyl compound is 310.73 g/mol . The corresponding 4‑bromophenyl analog would have a molecular weight of approximately 355.19 g/mol (Br versus Cl: +44.46 Da), pushing it above the commonly applied 'lead-like' threshold of 350 Da [1]. The 4‑chlorophenyl compound therefore remains within the optimal fragment-to-lead molecular weight range (250–350 Da), allowing greater scope for subsequent chemical elaboration without exceeding drug‑likeness limits [2].

Molecular weight Fragment-based drug discovery Lead-likeness

Recommended Application Scenarios for (4-Chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone Based on Evidence-Driven Differentiation


Focused Kinase Inhibitor Screening Library: PI3Kα-Targeted Programs Requiring Nitro-Free Chemotypes

The chromeno[4,3-c]pyrazole scaffold has validated PI3Kα inhibitory activity with IC50 values as low as 0.012 μM for optimized derivatives . The 4‑chlorophenyl methanone variant provides this core without the redox‑cycling toxicity risk of the 4‑nitrophenyl analog [1]. Procurement for kinase‑focused compound collections is recommended when screening programs require a nitro‑free, substitution‑ready scaffold with favorable LogP (3.78) for cell permeability .

Fragment-to-Lead Chemistry: Chloro Handle for Late-Stage Diversification

With a molecular weight of 310.73 g/mol, the 4‑chlorophenyl compound remains within the lead‑like space (<350 Da) and provides a synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig) at the 4‑chlorophenyl position . This enables late‑stage diversification into biaryl, amine, or ether analogs, supporting fragment‑based or structure‑based drug design campaigns [1].

ADME Profiling Panels Requiring Controlled Lipophilicity and Absence of Structural Alerts

The calculated LogP of 3.78 and TPSA of 44.12 Ų place the 4‑chlorophenyl compound within favorable oral drug‑likeness space . Unlike the 4‑nitrophenyl comparator, the absence of a nitro group eliminates a known structural alert for mutagenicity and hepatotoxicity, making this compound a preferred choice for ADME screening panels where early toxicity flagging is critical [1].

Comparative SAR Studies of Halo-Substituted Chromeno-Pyrazole Methanones

For laboratories systematically exploring the impact of para‑substitution on biological activity, the 4‑chlorophenyl compound (CAS 866051‑35‑6) serves as the mid‑range lipophilic reference point between the 4‑fluorophenyl (lower LogP) and 4‑bromophenyl (higher MW, above lead‑like threshold) analogs . Procurement of the 4‑chlorophenyl variant enables direct head‑to‑head SAR comparisons across electronic (Hammett σ) and lipophilic (π) parameter spaces [1].

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